Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]-
Description
The compound Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]- (IUPAC name: 2,6-Diisopropyl-N-[(1E)-pyridin-2-ylmethylene]aniline) is a Schiff base ligand characterized by a 2,6-diisopropyl-substituted aniline core conjugated to a pyridine-derived imine group. This structure features:
- A bulky 2,6-diisopropylphenyl group providing steric hindrance.
- A conjugated imine (–C=N–) linkage to a pyridinyl moiety, enabling π-backbonding and coordination with transition metals .
- A planar geometry ideal for forming stable metal complexes, particularly with Co(II) and Ni(II), as seen in related ligands .
Its synthesis involves condensation of 2-pyridinecarbaldehyde with 2,6-diisopropylaniline under controlled conditions (e.g., methanol solvent, low temperatures), yielding crystalline products with high purity (89–92%) .
Properties
CAS No. |
219325-26-5 |
|---|---|
Molecular Formula |
C19H24N2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-1-pyridin-2-ylethanimine |
InChI |
InChI=1S/C19H24N2/c1-13(2)16-9-8-10-17(14(3)4)19(16)21-15(5)18-11-6-7-12-20-18/h6-14H,1-5H3 |
InChI Key |
CSUIUYZOXBBXSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis typically involves several key steps:
Step 1: Formation of the Benzene Derivative
The initial step involves the alkylation of aniline to introduce isopropyl groups at the 2 and 6 positions. This can be achieved using isopropyl bromide in the presence of a base such as sodium hydroxide.
Step 2: Formation of the Ethylidene Linkage
The next step involves the reaction of the resulting diisopropylaniline with pyridine derivatives. This reaction typically utilizes a condensation reaction where an aldehyde or ketone is reacted with the amine under acidic conditions to form the ethylidene linkage.
Step 3: Purification and Isolation
Following the synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired compound from by-products.
Detailed Reaction Pathways
The following table summarizes the key reactions involved in synthesizing Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]-:
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | Aniline + Isopropyl Bromide | NaOH, Heat | 2,6-Diisopropylaniline |
| 2 | 2,6-Diisopropylaniline + Pyridine Derivative | Acidic Medium (e.g., HCl) | Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]- |
Research Findings
Recent studies have focused on optimizing these synthetic pathways to enhance yield and reduce reaction times. For example:
Yield Improvement : Modifications in reaction conditions such as temperature and solvent choice have been shown to significantly improve yields. For instance, using polar aprotic solvents can enhance nucleophilicity and promote better reaction kinetics.
Catalysis : The use of catalytic systems has also been explored to facilitate the condensation step more efficiently. Transition metal catalysts have been reported to increase selectivity towards desired products while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho to the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]- is utilized in various fields of scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]- involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural Analogues with Pyridine Substituent Variations
describes ligands L4–L7 , which differ in pyridine ring substituents:
- Electronic Effects : Methyl groups (L4) increase electron density on the pyridine ring, enhancing metal-ligand bonding strength. Bromine (L6) withdraws electrons, reducing coordination stability but improving solubility in polar solvents .
- Steric Effects : Bulky substituents like isopropyl groups hinder axial coordination, favoring tetrahedral or square-planar geometries in metal complexes .
2.2 Ligands with Alternative Backbones
(a) N,N′-Bis(2,6-diisopropylphenyl)-1,2-ethanediimine ()
- Structure : Ethane-diimine bridge between two 2,6-diisopropylphenyl groups.
- Comparison: Acts as a bidentate ligand, enabling chelation with larger metal centers (e.g., Pd, Pt). Higher rigidity compared to the target compound’s monodentate pyridinyl-imine system .
(b) (E)-1-Cyclohexyl-N-(2,6-diisopropylphenyl)methanimine ()
- Structure : Cyclohexyl group replaces pyridine.
- Comparison: Aliphatic cyclohexyl group reduces π-backbonding capacity, limiting use in catalytic applications. Increased hydrophobicity improves solubility in non-polar solvents .
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | L4 (6-CH3) | L6 (6-Br) |
|---|---|---|---|
| Molecular Weight | 305.4 g/mol | 319.4 g/mol | 384.3 g/mol |
| IR C=N Stretch | ~1620 cm⁻¹ | 1635 cm⁻¹ | 1618 cm⁻¹ |
| 1H NMR (Imine H) | δ 8.5 ppm | δ 8.3 ppm | δ 8.7 ppm |
| Yield | 89–92% | 92.6% | 95.4% |
Biological Activity
Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]- (CAS Registry Number: 24544-04-5) is a complex organic compound characterized by a benzenamine core with two isopropyl groups at the 2 and 6 positions, and an ethylidene linkage to a pyridine moiety. This compound has garnered attention in various fields of research, particularly for its potential biological activities.
- Molecular Formula: C19H24N
- Molecular Weight: 284.41 g/mol
- IUPAC Name: Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]-
- Synonyms: 2-[1-(2,6-diisopropylphenylimino)ethyl]pyridine
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing primarily on its anticancer properties and interactions with cellular mechanisms.
Anticancer Activity
Research indicates that benzenamine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tubulin polymerization, which is crucial for cancer cell division.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 17 | Tubulin polymerization inhibition |
| Compound B | HeLa (Cervical Cancer) | 30 | G2/M phase arrest |
| Benzenamine Derivative | MCF-7 | 22 | Colchicine-binding site interaction |
The primary mechanism through which benzenamine derivatives exert their biological effects involves the inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis in cancer cells. The interaction with the colchicine-binding site on tubulin has been confirmed through docking studies and experimental assays.
Case Studies
-
Study on Tubulin Inhibition :
A study published in MDPI demonstrated that a benzenamine derivative significantly reduced tubulin polymerization by 8.7-fold at a concentration of 10 μM. This compound also caused G2/M phase arrest in MCF-7 cells, indicating its potential as an anticancer agent. -
Cytotoxicity Assessment :
The same study evaluated the cytotoxicity of the compound against non-tumorigenic HEK-293T cells and found minimal cytotoxic effects, suggesting a favorable therapeutic window for anticancer applications.
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzenamine derivatives indicates that modifications at specific positions can enhance biological activity. The presence of isopropyl groups at the 2 and 6 positions appears to contribute positively to the compound's affinity for tubulin and its overall potency.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Isopropyl groups at positions 2 and 6 | Increased potency against cancer cell lines |
| Ethylidene linkage to pyridine | Enhanced binding affinity to tubulin |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
